N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with acryloyl chloride to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated benzodioxane derivatives.
Scientific Research Applications
N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as enzyme inhibitors.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the prop-2-enamide group.
2,3-Dihydro-1,4-benzodioxin-6-amine: Another related compound with an amine group instead of the prop-2-enamide group.
Uniqueness
N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enamide group enhances its potential as an enzyme inhibitor and therapeutic agent compared to simpler benzodioxane derivatives .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-7-6-10-4-3-5-11-13(10)17-9-8-16-11/h2-5H,1,6-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBXVLPGCIBGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=C2C(=CC=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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